N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride
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Overview
Description
N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride: is a chemical compound that features a piperidine ring, a triazole ring, and an acetamide group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to bind with high affinity to multiple receptors, which can lead to various pharmacological effects .
Biochemical Pathways
It is known that piperidine derivatives can have diverse biological and clinical applications .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via reductive amination or other suitable methods.
Acetamide Group Addition: The acetamide group is usually added through acylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at various sites, including the triazole ring.
Substitution: Substitution reactions can take place, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used to study the interactions of triazole and piperidine-containing compounds with various biological targets.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Comparison with Similar Compounds
- N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
- N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide monohydrochloride
Uniqueness: N-(1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two hydrochloride groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-7(16)12-10-13-9(14-15(10)2)8-3-5-11-6-4-8;;/h8,11H,3-6H2,1-2H3,(H,12,13,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRNZBLEDLYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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